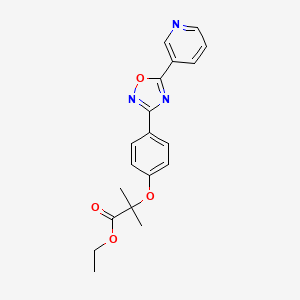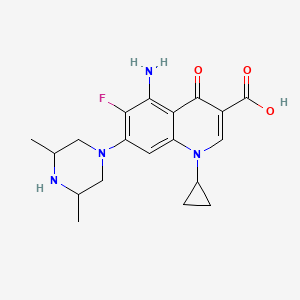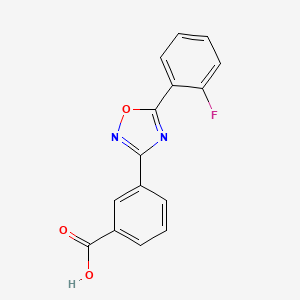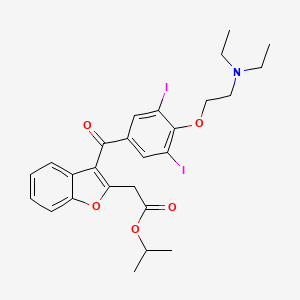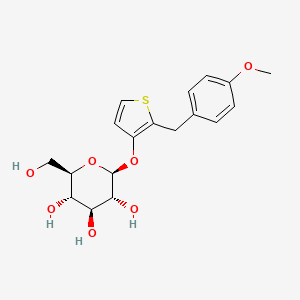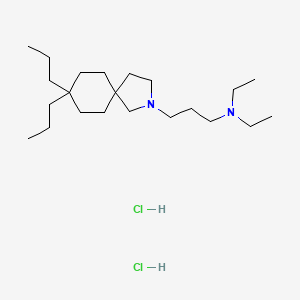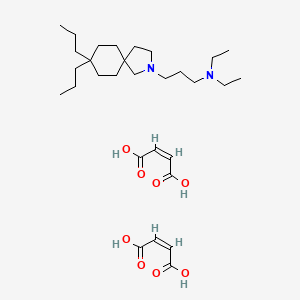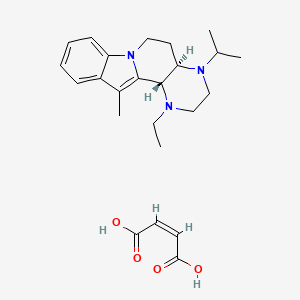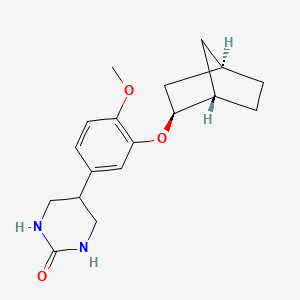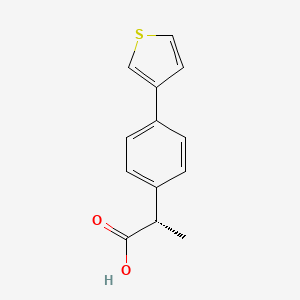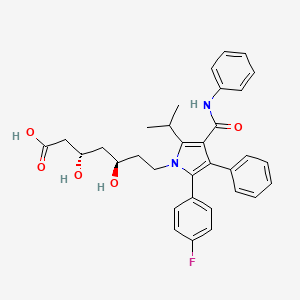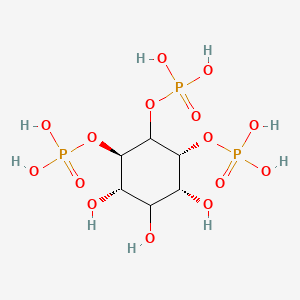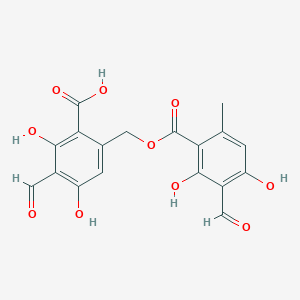
Barbatolic acid
説明
Barbatolic Acid is a natural lichen-derived small-molecule . It is an organic compound based on a pyrimidine heterocyclic skeleton . It is the parent compound of barbiturate drugs, although barbatolic acid itself is not pharmacologically active .
Synthesis Analysis
Barbituric acid is a chemical building block in the laboratory synthesis of riboflavin (vitamin B2) and in a method of producing the pharmaceutical drug minoxidil . It is one of the four ingredients in the synthesis of riboflavin .Molecular Structure Analysis
The chemical formula of Barbatolic Acid is C18H14O10 . It has a molecular weight of 390.300 . Barbatolic acid contains total 43 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 2 aldehyde(s) (aromatic), 1 hydroxyl group(s) .Chemical Reactions Analysis
Barbatolic acid was isolated from the acetone extract of Bryoria capillaris . The exact chemical reactions involving Barbatolic acid are not well documented in the available literature.Physical And Chemical Properties Analysis
Barbatolic acid is an odorless powder soluble in water . The melting point is 245 °C (473 °F; 518 K) and the boiling point is 260 °C (500 °F; 533 K) . It is soluble in water at 142 g/L (20 °C) .科学的研究の応用
Anti-Cancer Potential
Barbatolic acid, isolated from the lichen Bryoria capillaris, has been investigated for its anti-breast cancer and anti-angiogenic potential. Studies utilizing human umbilical vein endothelial cells (HUVECs), human breast ductal carcinoma (T-47D), and cisplatin-resistant BRCA2-mutated human breast TNM stage IV adenocarcinoma (HCC1428) cells have shown that barbatolic acid exhibits cytotoxic potential and inhibits endothelial tube formation and cellular migration, suggesting its effectiveness as an anti-angiogenic and anti-migratory agent. Further research is needed to explore the mechanisms of its activity in both in vitro and in vivo settings (Varol, 2018).
Antimicrobial Activity
Barbatolic acid has demonstrated considerable antimicrobial effects against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. Notably, it has shown significant efficacy against the infectious pathogen Mycobacterium tuberculosis H37Rv, indicating its potential as a therapeutic agent in combating tuberculosis and other microbial infections (Yilmaz Sarizl et al., 2016).
Potential in Controlling Schistosomiasis
Barbatic acid, a compound related to barbatolic acid, has been studied for its biological activity against the mollusks Biomphalaria glabrata and Schistosoma mansoni cercariae, which are integral to the life cycle of the parasite causing schistosomiasis. This study highlights the potential of barbatic acid in controlling these species, suggesting a novel approach for the large-scale control or eradication of schistosomiasis (Martins et al., 2017).
Antioxidant and Anticancer Properties
Research on other lichen-derived compounds, such as usnic acid and extracts from Usnea barbata, which have similar properties to barbatolic acid, has revealed their potential antioxidant and anticancer properties. Studies have focused on their cytotoxic effects on various tumor cells, indicating the broader potential of lichen-derived compounds in cancer treatment (Popovici et al., 2021).
Safety And Hazards
Overdose of barbiturate drugs can cause respiratory depression and death . Barbiturates are dependence-producing, and abrupt cessation of high doses can result in a very medically serious, even lethal, withdrawal syndrome . Barbituric acid derivatives are considered DEA Schedule III controlled substances .
将来の方向性
Barbatolic acid is a promising anti-angiogenic and anti-migratory agent . The findings suggest that the underlying activity mechanisms should be investigated by further in vitro and in vivo experiments . Lichens represent a rich source of bioactive molecules that have great potential of their clinical utility in cancer disease .
特性
IUPAC Name |
3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O10/c1-7-2-11(21)9(4-19)15(23)13(7)18(27)28-6-8-3-12(22)10(5-20)16(24)14(8)17(25)26/h2-5,21-24H,6H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZXBSXBMGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C=O)O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126675 | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barbatolic acid | |
CAS RN |
529-50-0 | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
